(Ethoxycarbonylmethylene)triphenylphosphorane
Overview
Description
(Ethoxycarbonylmethylene)triphenylphosphorane is a phosphorane compound used extensively in organic synthesis. It is known for its role in the Wittig reaction, where it serves to form double bonds by coupling with carbonyl compounds. Its utility extends to the synthesis of cyclopentenones, a significant class of compounds in various chemical syntheses and natural product synthesis.
Synthesis Analysis
The synthesis of (ethoxycarbonylmethylene)triphenylphosphorane involves the reaction of triphenylphosphine with ethyl chloroformate, leading to a reagent capable of facilitating various organic transformations. This reagent has been utilized in the synthesis of (±)-methyl dehydrojasmonate by reacting with diacylethylenes, showcasing its versatility in forming complex molecular structures (Hatanaka et al., 1995).
Molecular Structure Analysis
Structural analyses of compounds derived from (ethoxycarbonylmethylene)triphenylphosphorane reveal nearly identical bond lengths and molecular conformations in various derivatives. Such studies are critical for understanding the reactivity and interaction of this reagent with different substrates. The molecular structure significantly influences its reactivity and the outcome of the reactions it is involved in (Cobo et al., 2008).
Chemical Reactions and Properties
This reagent is known for its role in cycloaddition reactions, particularly in the synthesis of cyclopentenones and cyclopentadienes through annulation reactions with diacylethylenes and glyoxals. These reactions showcase its utility in constructing five-membered rings, a common motif in natural products and pharmaceuticals (Islam et al., 1996).
Physical Properties Analysis
The physical properties of (ethoxycarbonylmethylene)triphenylphosphorane derivatives, such as solubility, melting points, and crystal structures, are influenced by the nature of the substituents and the molecular conformation. Studies on the crystal structures of its derivatives help in understanding the intermolecular interactions and stability of these compounds (Cobo et al., 2008).
Scientific Research Applications
α-Allenic Esters Synthesis α-Allenic esters can be synthesized from α-phosphoranylidene esters and acid chlorides, utilizing ethyl (triphenylphosphoranylidene)acetate, a derivative of (ethoxycarbonylmethylene)triphenylphosphorane, to produce ethyl 2,3-pentadienoate. This demonstrates the reagent's role in acylation and carbonyl-ylide condensation reactions (Lang & Hansen, 2003).
Bromination and Oxidation Reactions A simple one-pot process allows for the in situ bromination of (ethoxycarbonylmethylene)-triphenylphosphorane, followed by oxidation and trapping of the aldehyde. This method yields Z-configured α-bromo-α, β-unsaturated esters stereoselectively (Karama et al., 2013).
Synthesis of N-Alkyl-2-Triphenylphosphoranylidene Glutarimides A three-component condensation between an isocyanide, an electron-deficient acetylenic ester, and (ethoxycarbonylmethyl)triphenylphosphonium bromide effectively generates fully substituted N-alkyl-2-triphenylphosphoranylidene glutarimides in a one-pot reaction without any activation or modification (Shaabani et al., 2006).
Trisubstituted Alkenes Synthesis Treating Baylis-Hillman (BH) acetates with palladium acetate and (ethoxycarbonylmethylene)triphenylphosphorane results in a simple and efficient synthesis of Z- and E-isomers of trisubstituted alkenes. This method is noteworthy for its stereoselective yields (Murthy et al., 2007).
Preparation of Ketenes (Triphenylphosphoranylidene)ketene can be prepared from (methoxycarbonylmethylene)triphenylphosphorane, highlighting the reagent's utility in generating ketenes, important intermediates in various organic syntheses (Schobert, 2005).
Synthesis of Fluoro-Substituted Benzo[b]Furans Fluoro-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates can be prepared through a single-step microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions of corresponding phosphoranes, showcasing the reagent's versatility in heterocyclic compound synthesis (Ramarao et al., 2004).
Safety And Hazards
“(Ethoxycarbonylmethylene)triphenylphosphorane” causes skin irritation and may cause respiratory irritation . It causes serious eye irritation and is toxic if swallowed . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Dust formation should be avoided . In case of accidental release, dust should be swept up and shoveled into suitable containers for disposal .
Future Directions
“(Ethoxycarbonylmethylene)triphenylphosphorane” is used as a Wittig reagent in organic synthesis . It is used in the preparation of indole from o-nitrobenzaldehydes, coumarins from o-hydroxy acetophenone . It acts as an inhibitor and inhibits the activity of cholinesterase . Its future applications could potentially expand in the field of organic synthesis.
properties
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHPVYJPDKJYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061485 | |
Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
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Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | (Carbethoxymethylene)triphenylphosphorane | |
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Product Name |
Ethyl (triphenylphosphoranylidene)acetate | |
CAS RN |
1099-45-2 | |
Record name | Ethyl triphenylphosphoranylideneacetate | |
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Record name | Ethyl (triphenylphosphanylidene)acetate | |
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Record name | (Carbethoxymethylene)triphenylphosphorane | |
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Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester | |
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Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
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Record name | Ethyl (triphenylphosphoranylidene)acetate | |
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Record name | Ethyl (triphenylphosphanylidene)acetate | |
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